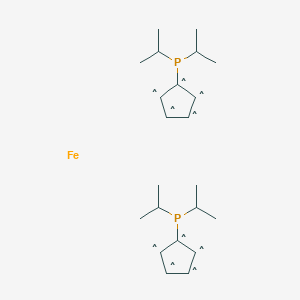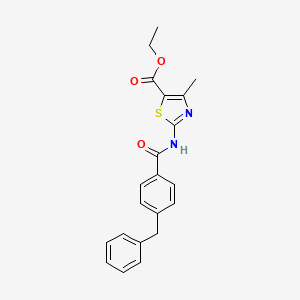
1,1'-双(二异丙基膦基)二茂铁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(diisopropylphosphino)ferrocene is an organophosphorus compound with the molecular formula C22H36FeP2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in various catalytic processes. The compound features a ferrocene backbone, which consists of two cyclopentadienyl rings bound to a central iron atom, with diisopropylphosphino groups attached to each cyclopentadienyl ring.
科学研究应用
1,1’-Bis(diisopropylphosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential in drug development, particularly in designing metal-based drugs.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and materials science, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.
作用机制
Target of Action
1,1’-Bis(diisopropylphosphino)ferrocene, often used as a ligand in homogeneous catalysis , primarily targets aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions due to their reactivity.
Mode of Action
The compound interacts with its targets (aryl halides) through a process known as cross-coupling . In this reaction, two fragments are joined together with the aid of a metal catalyst, forming a new carbon-carbon bond. The compound serves as a ligand, facilitating the cross-coupling reaction .
Biochemical Pathways
The primary biochemical pathway affected by 1,1’-Bis(diisopropylphosphino)ferrocene is the cross-coupling of thiols with aryl halides . This reaction is crucial for the synthesis of various organic compounds. The compound’s role as a ligand in this pathway allows for the efficient production of these compounds .
Result of Action
The result of 1,1’-Bis(diisopropylphosphino)ferrocene’s action is the efficient and general cross-coupling of thiols with aryl halides . This leads to the production of new organic compounds. The compound’s action also results in the oxidative electrochemistry of dippf .
Action Environment
The action of 1,1’-Bis(diisopropylphosphino)ferrocene is influenced by various environmental factors. For instance, the compound is insoluble in water , which can affect its reactivity and efficacy in aqueous environments. Additionally, it should be stored away from strong oxidizing agents to maintain its stability .
生化分析
Biochemical Properties
1,1’-Bis(diisopropylphosphino)ferrocene plays a significant role in biochemical reactions. It’s used as a catalyst in the cross-coupling of thiols with aryl halides . The compound interacts with enzymes and proteins to facilitate these reactions . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
The molecular mechanism of 1,1’-Bis(diisopropylphosphino)ferrocene involves its role as a catalyst in the cross-coupling of thiols with aryl halides . It’s found to follow an ECDim mechanism
准备方法
1,1’-Bis(diisopropylphosphino)ferrocene can be synthesized through several methods. One common synthetic route involves the reaction of dilithioferrocene with chlorodiisopropylphosphine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
Fe(C5H4Li)2+2ClP(iPr)2→Fe(C5H4P(iPr)2)2+2LiCl
Industrial production methods may involve similar synthetic routes but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently.
化学反应分析
1,1’-Bis(diisopropylphosphino)ferrocene undergoes various chemical reactions, primarily due to its phosphine groups. Some common reactions include:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phosphine groups can participate in substitution reactions, where they are replaced by other ligands.
Coordination: The compound can coordinate with various metal centers, forming complexes that are useful in catalysis.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions, and metal salts for coordination reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1,1’-Bis(diisopropylphosphino)ferrocene is unique due to its specific combination of diisopropylphosphino groups and ferrocene backbone. Similar compounds include:
1,1’-Bis(diphenylphosphino)ferrocene: This compound has diphenylphosphino groups instead of diisopropylphosphino groups, which can affect its steric and electronic properties.
1,1’-Bis(dicyclohexylphosphino)ferrocene: This compound features dicyclohexylphosphino groups, providing different steric hindrance and electronic effects compared to diisopropylphosphino groups.
1,1’-Bis(phenylphosphino)ferrocene: This compound has phenylphosphino groups, which also influence its reactivity and coordination behavior.
The uniqueness of 1,1’-Bis(diisopropylphosphino)ferrocene lies in its balance of steric and electronic properties, making it a versatile ligand in various catalytic applications.
属性
InChI |
InChI=1S/2C11H18P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*5-10H,1-4H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBBEMRSRONKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36FeP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)



![2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2480051.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2480053.png)
![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2480057.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide](/img/structure/B2480060.png)
![N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2480065.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2480067.png)
